molecular formula C38H70N2O2 B039878 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane CAS No. 68239-06-5

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane

Cat. No. B039878
CAS RN: 68239-06-5
M. Wt: 587 g/mol
InChI Key: AMUBKBXGFDIMDJ-UHFFFAOYSA-N
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Description

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (CAS# 68239-06-5) is a research chemical . It has a molecular weight of 586.97 and a molecular formula of C38H70N2O2 . The IUPAC name for this compound is 3-heptyl-1,2-bis(9-isocyanatononyl)-4-pentylcyclohexane .


Synthesis Analysis

The synthesis of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane has been reported in the context of creating fully biobased thermoplastic polyurethanes . The synthesis was contingent on different renewable or potentially renewable building blocks such as 1,4-butanediol (BDO), isosorbide (ISO), and 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-cyclohexane .


Molecular Structure Analysis

The canonical SMILES representation for this compound is CCCCCCCC1C(CCC(C1CCCCCCCCCN=C=O)CCCCCCCCCN=C=O)CCCCC . The InChI representation is InChI=1S/C38H70N2O2/c1-3-5-7-14-21-27-37-35(25-19-6-4-2)29-30-36(26-20-15-10-8-12-17-23-31-39-33-41)38(37)28-22-16-11-9-13-18-24-32-40-34-42/h35-38H,3-32H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound appears as a liquid . It has a complexity of 683 and a covalently-bonded unit count of 1 . It has a heavy atom count of 42, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 0 . The compound has a rotatable bond count of 30 and a topological polar surface area of 58.9 . The XLogP3 of the compound is 18.1 .

Scientific Research Applications

  • Oxidation of n-Heptane : A study describes the use of a heterogeneous catalyst synthesized using a zirconium complex and modified silica gel for the effective oxidation of n-heptane with molecular oxygen, producing cyclohexanone (Anisia & Kumar, 2004).

  • Solvent-Free Microwave-Assisted Oxidation : Copper (II) complexes of bis(2-hydroxybenzylidene) isophthalohydrazide have shown high activity for solvent-free microwave-assisted oxidation of alcohols and peroxidative oxidation of alkanes under mild conditions (Sutradhar et al., 2018).

  • Selective Catalytic Conversion of Saturated Hydrocarbons : Research demonstrates the selective catalytic conversion of saturated hydrocarbons into methylenecyclohexane and 1-hexene using bis(triisapropylphosphine)iridium pentahydride and an olefin as a hydrogen acceptor, revealing high reactivity (Felkin et al., 1985).

  • Biomedicine and Pharmaceuticals Applications : Poly(ether imide)s derived from dianhydrides show excellent solubility in various solvents, making them promising candidates for applications in biomedicine and pharmaceuticals (Liaw et al., 2002).

  • Microelectronic Packaging : A study on a novel cycloaliphatic triepoxide shows promising properties for modern microelectronic packaging, including higher glass-transition temperature, higher crosslinking density, and lower coefficient of thermal expansion compared to commercial diepoxides (Xie et al., 2001).

  • Bioremediation of Environmental Pollutants : Laccase from Fusarium incarnatum UC-14 has been found to effectively biodegrade Bisphenol A, a potential environmental pollutant, by oxidative degradation in organic media (Chhaya & Gupte, 2013).

  • Synthesis of Biobased Thermoplastic Polyurethanes : Fully biobased thermoplastic polyurethanes can be synthesized using renewable building blocks, offering tailorable properties and high mechanical performance (Charlon et al., 2014).

Safety And Hazards

This compound has several hazard statements associated with it. It may cause skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), is toxic if inhaled (H331), may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-heptyl-1,2-bis(9-isocyanatononyl)-4-pentylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N2O2/c1-3-5-7-14-21-27-37-35(25-19-6-4-2)29-30-36(26-20-15-10-8-12-17-23-31-39-33-41)38(37)28-22-16-11-9-13-18-24-32-40-34-42/h35-38H,3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUBKBXGFDIMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1C(CCC(C1CCCCCCCCCN=C=O)CCCCCCCCCN=C=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867543
Record name Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane

CAS RN

68239-06-5
Record name 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68239-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.089
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Jevric - 2019 - ideaexchange.uakron.edu
The most common method of polyurethanes involves a reaction between various petroleum-based isocyanates and a polyol along with a catalyst; all of which have a negative impact on …
Number of citations: 2 ideaexchange.uakron.edu
M Charlon, B Heinrich, Y Matter, E Couzigné… - European Polymer …, 2014 - Elsevier
Different innovative macromolecular architectures have been elaborated and characterized. The synthesis of a set fully biobased thermoplastic polyurethanes (TPUs) was contingent on …
Number of citations: 125 www.sciencedirect.com
E Głowińska, P Kasprzyk, J Datta - Materials, 2021 - mdpi.com
Bio-based polymeric materials and green routes for their preparation are current issues of many research works. In this work, we used the diisocyanate mixture based on partially bio-…
Number of citations: 13 www.mdpi.com
C Zhang, H Wang, W Zeng, Q Zhou - Industrial & Engineering …, 2019 - ACS Publications
A series of high biobased carbon content polyurethane dispersions (PUD) was successfully synthesized from dimer fatty acid diisocyanate (DDI), castor oil (CO), alkoxysilane-modified …
Number of citations: 39 pubs.acs.org
C Carré, L Bonnet, L Avérous - RSC advances, 2015 - pubs.rsc.org
A bis(cyclic carbonate) based on a dimeric fatty acid was successfully synthesized. The chemical structure of the original cyclic carbonate and its intermediates were determined by FTIR …
Number of citations: 65 pubs.rsc.org
S Wendels, B Heinrich, B Donnio, L Avérous - European Polymer Journal, 2021 - Elsevier
Polyhydroxyalkanoates (PHAs) are a biodegradable and biobased family of bacterial polyesters with different architectures. Among them, the poly-3-hydroxybutyrate (PHB) is one of the …
Number of citations: 14 www.sciencedirect.com
C Carré, Y Ecochard, S Caillol, L Averous - ChemSusChem, 2019 - Wiley Online Library
With a global production of around 18 million tons (6th among all polymers) and a wide range of applications, such as rigid and soft foams, elastomers, coatings, and adhesives, …
AE Coman, J Peyrton, G Hubca, A Sarbu… - European Polymer …, 2021 - Elsevier
The overall purpose of this study was to synthesize biobased polyols to replace conventional fossil-based polyols in polyurethane foams (PUF) in a multistep approach based on green …
Number of citations: 28 www.sciencedirect.com
T Calvo-Correas, MD Martin, A Retegi… - ACS Sustainable …, 2016 - ACS Publications
Thermoplastic and cross-linked biobased polyurethanes with a renewable carbon content ranging from 78 to 98% were synthesized and characterized. The macrodiol and the …
Number of citations: 59 pubs.acs.org
PM Paraskar, MS Prabhudesai, VM Hatkar… - Progress in Organic …, 2021 - Elsevier
The scientific community has been pooling all its resources, for the past decade, towards the development of “sustainable development” to usher into an eternally green and sustainable …
Number of citations: 99 www.sciencedirect.com

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